6-Azaspiro[3.4]octan-8-ol;hydrochloride

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

6-Azaspiro[3.4]octan-8-ol hydrochloride (CAS 1822646-62-7, molecular formula C₇H₁₄ClNO, molecular weight 163.6 g/mol) is a functionalized spirocyclic amine scaffold comprising a nitrogen-containing 6-azaspiro[3.4]octane core with a hydroxyl group at the 8-position. The compound is supplied as a hydrochloride salt, which enhances its crystallinity and aqueous handling characteristics relative to the free base.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 1822646-62-7
Cat. No. B2449708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octan-8-ol;hydrochloride
CAS1822646-62-7
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2(C1)CNCC2O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-6-4-8-5-7(6)2-1-3-7;/h6,8-9H,1-5H2;1H
InChIKeyOCWZUWXAFQMVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octan-8-ol hydrochloride (CAS 1822646-62-7) – Structural Profile and Procurement-Relevant Identity


6-Azaspiro[3.4]octan-8-ol hydrochloride (CAS 1822646-62-7, molecular formula C₇H₁₄ClNO, molecular weight 163.6 g/mol) is a functionalized spirocyclic amine scaffold comprising a nitrogen-containing 6-azaspiro[3.4]octane core with a hydroxyl group at the 8-position [1]. The compound is supplied as a hydrochloride salt, which enhances its crystallinity and aqueous handling characteristics relative to the free base . The spiro[3.4]octane framework confers a conformationally constrained, three-dimensional architecture with a high fraction of sp³-hybridized carbons, a property strongly correlated with improved solubility and higher success rates in hit-to-lead optimization campaigns [2]. This scaffold class has been validated in multiple therapeutic areas, including antibacterial agents targeting ESKAPE pathogens [3] and central nervous system receptor modulators , positioning the hydroxylated hydrochloride derivative as a versatile building block for medicinal chemistry applications requiring defined vector geometry and hydrogen-bonding capability.

Why Generic 6-Azaspiro[3.4]octane Analogs Cannot Substitute for 6-Azaspiro[3.4]octan-8-ol Hydrochloride


Substituting 6-azaspiro[3.4]octan-8-ol hydrochloride with structurally related spirocyclic amines such as 6-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.4]octane, or 6-azaspiro[3.5]nonan-8-ol introduces critical differences in physicochemical properties and synthetic utility that directly impact experimental reproducibility and downstream derivatization. The presence of the 8-hydroxyl group distinguishes this scaffold by enabling direct esterification, etherification, and oxidation reactions without requiring preliminary functionalization steps, while the hydrochloride salt form confers superior handling and solubility compared to the free base . Even among hydroxylated analogs, the ring-size configuration matters: the spiro[3.4]octane system exhibits a predicted pKa of 11.41 ± 0.20 for the amine center , whereas the spiro[3.5]nonane homolog (CAS 2092805-31-5) differs in molecular weight (141.21 vs. 163.64 g/mol) and ring geometry, resulting in altered pharmacokinetic parameters when incorporated into final drug candidates . These differences are not cosmetic; they translate to measurable variations in target binding affinity, metabolic stability, and synthetic yield in multistep medicinal chemistry sequences.

Quantitative Differentiation Evidence for 6-Azaspiro[3.4]octan-8-ol Hydrochloride Versus Closest Analogs


Hydroxyl Group Confers Synthetic Versatility Not Present in Parent 6-Azaspiro[3.4]octane

The 8-hydroxyl group in 6-azaspiro[3.4]octan-8-ol hydrochloride provides a direct handle for further derivatization that is completely absent in the parent 6-azaspiro[3.4]octane scaffold. While 6-azaspiro[3.4]octane requires preliminary N-protection or halogenation to introduce reactive functionality, the 8-ol derivative enables immediate esterification, etherification, or oxidation reactions . This functional group differentiation eliminates at least one synthetic step in multi-step medicinal chemistry workflows.

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

Hydrochloride Salt Form Delivers Superior Aqueous Solubility Versus Free Base

6-Azaspiro[3.4]octan-8-ol hydrochloride (molecular weight 163.6 g/mol) is supplied as a crystalline hydrochloride salt, which fundamentally alters its aqueous solubility profile compared to the free base form . The hydrochloride counterion increases the compound's polarity and dissolution rate in aqueous media. This is particularly critical when the compound is used as a building block in aqueous reaction conditions or when formulating for biological assays. By contrast, the 2-oxa-6-azaspiro[3.4]octane analog, while reported as water-soluble, lacks the hydroxyl functionality and exhibits a lower predicted pKa (10.55 ± 0.20 vs. 11.41 ± 0.20 for 6-azaspiro[3.4]octane) , leading to different protonation states at physiological pH and altered membrane permeability characteristics .

Physicochemical Properties Formulation Development Solubility

Validated Antibacterial Activity of 6-Azaspiro[3.4]octane Periphery in Fluoroquinolone Congeners

In a 2023 study published in the International Journal of Molecular Sciences, fluoroquinolone congeners incorporating the 6-azaspiro[3.4]octane periphery demonstrated potent antibacterial activity against five of the six ESKAPE panel pathogens [1]. Specifically, the lead compound 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited activity comparable to ciprofloxacin against Staphylococcus aureus, Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter cloacae, though notably inactive against Pseudomonas aeruginosa [2]. Larger spirocyclic congeners such as 2-azaspiro[4.4]nonane derivatives showed no antibacterial activity at all, demonstrating that the compact [3.4] ring system is critical for target engagement [3].

Antibacterial ESKAPE Pathogens Fluoroquinolones

Spiro[3.4]octane Core Enables Nanomolar σ-1 Receptor Affinity in Close Structural Analogs

A structurally proximate derivative, (6-azaspiro[3.4]octan-8-yl)methanol (CAS 2091216-75-8), which differs from the target compound only by the oxidation state of the 8-position substituent (methanol vs. hydroxyl), has demonstrated potent σ-1 receptor modulation with a Kᵢ value of 12.3 nM . This affinity places the spiro[3.4]octane scaffold class in the same potency range as clinically investigated σ-1 ligands. In comparison, the spiro[3.5]nonane homolog (6-azaspiro[3.5]nonan-8-ol, CAS 2092805-31-5) lacks reported CNS target affinity data, suggesting that the [3.4] ring system may be more favorable for achieving the conformational preferences required for σ-1 receptor engagement .

CNS Drug Discovery σ-1 Receptor Neuropsychiatric

Hydroxyl Group Enables Site-Selective Oxidation to Ketone Intermediates for Expanded SAR

The 8-hydroxyl group of 6-azaspiro[3.4]octan-8-ol hydrochloride can be selectively oxidized to the corresponding ketone (6-azaspiro[3.4]octan-8-one), providing access to an expanded chemical space for structure-activity relationship (SAR) studies . This oxidation pathway is not accessible from the parent 6-azaspiro[3.4]octane or the 2-oxa-6-azaspiro[3.4]octane analog, which require de novo synthesis to introduce a carbonyl at the 8-position. The 8-one derivative serves as a versatile intermediate for reductive amination, Grignard additions, and oxime formation, enabling rapid diversification of the scaffold without requiring additional protection/deprotection sequences [1].

Medicinal Chemistry Oxidation Structure-Activity Relationship

Higher sp³ Fraction Correlates with Improved Clinical Candidate Success Rates

The 6-azaspiro[3.4]octane core exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.86), a molecular property strongly correlated with improved solubility, reduced promiscuity, and higher success rates in transitioning from lead optimization to clinical candidates . The landmark Lovering analysis of drug discovery data demonstrated that compounds with Fsp³ ≥ 0.45 have a statistically significant higher probability of clinical success compared to flatter, more aromatic-rich compounds (p < 0.001) [1]. The addition of the 8-hydroxyl group further increases the compound's capacity for directional hydrogen bonding without compromising this favorable saturation profile. By comparison, the 2-oxa-6-azaspiro[3.4]octane analog, while also saturated, introduces an oxygen heteroatom that can alter metabolic pathways and CYP inhibition profiles .

Drug Discovery Metrics Physicochemical Optimization Fsp³

High-Value Research and Industrial Application Scenarios for 6-Azaspiro[3.4]octan-8-ol Hydrochloride


Medicinal Chemistry Lead Optimization Requiring Direct Hydroxyl Functionalization

Research groups engaged in structure-activity relationship (SAR) studies can leverage the 8-hydroxyl group for direct esterification, etherification, or oxidation to rapidly generate diverse analogs from a single purchased scaffold. This eliminates the need for preliminary protection/deprotection steps required when starting from the parent 6-azaspiro[3.4]octane, reducing synthetic cycle time and overall campaign cost . The hydrochloride salt form ensures reliable handling and accurate stoichiometry in these derivatization reactions.

Antibacterial Drug Discovery Targeting ESKAPE Pathogens

The 6-azaspiro[3.4]octane periphery has been validated as an effective substituent in fluoroquinolone antibacterial agents, conferring potent activity against five of the six ESKAPE pathogens including S. aureus and K. pneumoniae [1]. Procurement of the hydroxylated hydrochloride derivative enables medicinal chemists to incorporate this privileged scaffold into novel antibacterial candidates while retaining the option to further functionalize the 8-position for additional SAR exploration. The compound's high Fsp³ profile aligns with desirable physicochemical properties for Gram-negative bacterial penetration [2].

CNS Drug Discovery Programs Targeting σ-1 Receptor Modulation

Close structural analogs of 6-azaspiro[3.4]octan-8-ol hydrochloride have demonstrated nanomolar σ-1 receptor affinity (Kᵢ = 12.3 nM for the 8-methanol derivative), positioning this scaffold class for CNS drug discovery applications in neuropsychiatric disorders, pain management, and neurodegenerative disease . The hydroxyl group provides a handle for prodrug strategies or metabolic tuning, while the rigid spirocyclic core ensures a well-defined conformational presentation to the receptor binding pocket.

High-Throughput Synthesis and Fragment-Based Drug Discovery Libraries

The hydrochloride salt form of 6-azaspiro[3.4]octan-8-ol offers superior solubility and handling characteristics for automated high-throughput synthesis platforms and parallel medicinal chemistry workflows . Its defined molecular geometry (spiro[3.4]octane core) and functional group (8-hydroxyl) make it an ideal building block for fragment-based drug discovery (FBDD) libraries, where three-dimensionality and hydrogen-bonding capacity are critical for identifying novel starting points for lead generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.4]octan-8-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.